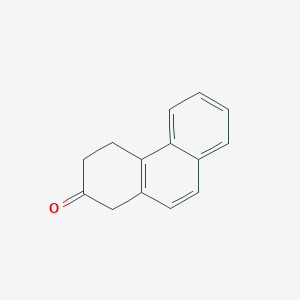

2(1H)-Phenanthrenone, 3,4-dihydro-

Description

Significance within Polycyclic Aromatic Ketone Chemistry

2(1H)-Phenanthrenone, 3,4-dihydro- is a notable member of the polycyclic aromatic ketone (PAK) family. These compounds are characterized by having both aromatic ring systems and a ketone functional group. The structure of 2(1H)-Phenanthrenone, 3,4-dihydro- is particularly interesting as it combines a rigid, planar, aromatic phenanthrene (B1679779) system with a non-aromatic, flexible, six-membered cycloalkanone ring.

This unique structural fusion imparts specific chemical characteristics. The aromatic portion influences the electronic properties of the ketone, while the aliphatic, saturated ring provides conformational flexibility not seen in fully aromatic ketones. The ketone group itself is a primary site of reactivity, allowing for a wide range of chemical transformations such as reductions, additions, and condensations. This reactivity makes the compound a versatile building block for constructing more complex molecular architectures. The study of its spectroscopic properties, such as its infrared spectrum, provides valuable data for characterizing this class of compounds nist.gov.

Relevance to Natural Product Chemistry and Synthetic Organic Chemistry

The steroid-like topology of 2(1H)-Phenanthrenone, 3,4-dihydro- has made it a compound of significant interest in synthetic organic and medicinal chemistry. The phenanthrene nucleus is a core structural motif in a vast array of natural products, including alkaloids like morphine and various steroids taylorandfrancis.com. Therefore, synthetic routes to functionalized phenanthrene derivatives are of high importance.

2(1H)-Phenanthrenone, 3,4-dihydro- and its derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, research dating back to the 1940s demonstrates its utility as a precursor for analogs of sex hormones. Specifically, it has been a starting point for the synthesis of compounds like 1-Keto-7-methoxy-1,2,3,4-tetrahydrophenanthrene, which is a more complex intermediate on the path to creating steroid-like structures acs.org.

Its role as a synthetic intermediate extends to its use as a building block for creating diverse polycyclic frameworks cymitquimica.com. The ability to perform reactions at the ketone and on the aromatic rings allows chemists to use this compound to construct larger, more intricate molecules. While it may not be a natural product itself, its value lies in its capacity to be transformed into structures that mimic or are related to biologically active natural products, particularly in the pursuit of new therapeutic agents nih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3,4-dihydro-1H-phenanthren-2-one |

InChI |

InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-6H,7-9H2 |

InChI Key |

BHZRMLCGRKKPTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC3=CC=CC=C23 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 1h Phenanthrenone, 3,4 Dihydro

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and the phenanthrene (B1679779) nucleus is generally more reactive than benzene (B151609). libretexts.org However, the substitution pattern is complex. In unsubstituted phenanthrene, electrophilic attack can lead to a mixture of products, with substitution occurring at positions 1, 2, 3, 4, and 9. libretexts.org

For 3,4-dihydro-2(1H)-phenanthrenone, the outcome of EAS reactions is directed by the combined electronic effects of the existing substituents on the aromatic rings. The annulated ring can be viewed as having two key features that influence regioselectivity:

The Alkyl Portion: The saturated carbons at positions 3 and 4 act as an alkyl substituent, which is generally an activating group and an ortho, para-director.

The Ketone Group: The carbonyl group at position 2 is an electron-withdrawing group, which deactivates the ring system towards electrophilic attack and is a meta-director.

The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex), followed by the loss of a proton to restore aromaticity. The stability of this carbocation intermediate determines the position of substitution. For polynuclear aromatic hydrocarbons like phenanthrene, the most stable intermediates are those that preserve a complete benzene ring structure in their resonance forms. libretexts.org

Considering these principles, electrophilic attack on 2(1H)-Phenanthrenone, 3,4-dihydro- is predicted to occur on the terminal benzene ring (positions 5, 6, 7, 8) rather than the central ring, which is influenced by the deactivating ketone group. The directing effects would favor substitution at positions 5 and 7.

Oxidative Transformations of the Phenanthrene Core

The phenanthrene core is susceptible to oxidation, particularly at the 9,10-positions, which exhibit reactivity similar to an alkene double bond. libretexts.org A classic transformation is the oxidation of phenanthrene with strong oxidizing agents like chromic acid to yield phenanthrene-9,10-quinone. This quinone is a valuable intermediate for further synthetic modifications, such as the formation of imidazole (B134444) derivatives (see section 3.4.3).

In the case of 2(1H)-Phenanthrenone, 3,4-dihydro-, oxidation can potentially occur at several sites:

Oxidation of the 9,10-positions: Similar to the parent phenanthrene, this would lead to the corresponding 9,10-quinone derivative.

Oxidation of the Dihydro-ring: The benzylic position (C4) could be susceptible to oxidation, potentially leading to the introduction of a hydroxyl or carbonyl group, or full aromatization of the ring, depending on the reaction conditions.

Organic Reduction Pathways Leading to Dihydrophenanthrenes

The synthesis of dihydrophenanthrene structures is a significant area of research, with various methods developed for their preparation. nih.gov Palladium-catalyzed reactions, such as the Heck reaction, have been effectively employed to construct the 9,10-dihydrophenanthrene (B48381) skeleton from appropriate precursors. espublisher.comespublisher.comresearchgate.net Gold-catalyzed cycloisomerization of specific biphenyl-embedded trienynes also provides a selective route to dihydrophenanthrene derivatives. acs.org

When considering the reduction of 2(1H)-Phenanthrenone, 3,4-dihydro- itself, the primary target for reduction is the ketone functional group. Standard organic reduction methods can be applied:

Reduction to an Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone at position 2 into a secondary alcohol, yielding 3,4-dihydro-1,2,3,4-tetrahydrophenanthren-2-ol.

Complete Deoxygenation: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, would remove the carbonyl oxygen entirely, resulting in the formation of 1,2,3,4-tetrahydrophenanthrene.

Catalytic hydrogenation can also be employed. While milder conditions might selectively reduce the ketone, more forcing conditions with catalysts like palladium on carbon could potentially reduce the aromatic rings as well.

Derivatization Strategies for Structural Modification and Functional Enhancement

Halogenation: The introduction of halogen atoms onto the phenanthrene scaffold is a key step for further functionalization. Direct halogenation of phenanthrene with bromine, for instance, typically yields 9-bromophenanthrene. libretexts.org In the case of 2,3-dihydro-4(1H)-quinazolinones, a related heterocyclic system, direct halogenation with reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a base has been shown to be an effective method for introducing bromine or chlorine atoms onto the aromatic ring through an electrophilic aromatic substitution mechanism. semanticscholar.org For 2(1H)-Phenanthrenone, 3,4-dihydro-, halogenation is expected to follow the EAS pathways discussed in section 3.1, leading to halogen-substituted derivatives that are valuable substrates for cross-coupling reactions.

Cross-Coupling Reactivity: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Halogenated phenanthrene derivatives can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids.

Heck Coupling: Reaction with alkenes. espublisher.comrsc.org

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the attachment of a wide variety of alkyl, aryl, vinyl, and other functional groups to the phenanthrene core, enabling the synthesis of complex derivatives. youtube.com The synthesis of various phenanthrene and dihydrophenanthrene compounds has been successfully achieved using palladium-catalyzed methodologies, highlighting the utility of this approach. espublisher.comresearchgate.net

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboronic Acid/Ester (R-B(OR)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene (R'-CH=CH₂) | C-C | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (R-SnR"₃) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, bulky phosphine (B1218219) ligand, Base (e.g., NaOt-Bu) |

Aromatic sulfonation is another important electrophilic aromatic substitution reaction. The reaction of phenanthrene with concentrated sulfuric acid leads to a mixture of 2- and 3-phenanthrenesulfonic acids. orgsyn.org The reaction is typically carried out at elevated temperatures (around 120-125 °C). The procedure involves heating phenanthrene with sulfuric acid, followed by quenching with water and neutralization to isolate the sodium salts of the sulfonic acids. orgsyn.org For 2(1H)-Phenanthrenone, 3,4-dihydro-, sulfonation would be expected to occur on the terminal aromatic ring, guided by the electronic effects of the existing structure, likely yielding a mixture of sulfonic acid isomers.

As mentioned in section 3.2, oxidation of the phenanthrene core can produce phenanthrene-9,10-quinone. This quinone is a key precursor for the synthesis of phenanthro[9,10-d]imidazole derivatives. These compounds are formed through the condensation of phenanthrene-9,10-quinone with aldehydes and ammonia, or with primary amines. This reaction provides a pathway to highly functionalized, fused heterocyclic systems with potential biological activities.

1,3-Dipolar Cycloaddition Reactions to Phenanthrene-Containing Heterocycles

The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, a molecule with a three-atom, four-pi-electron system, and a dipolarophile, which is typically an electron-rich or electron-deficient alkene or alkyne. organic-chemistry.org The concerted [4π+2π] cycloaddition mechanism often proceeds with high regio- and stereoselectivity, making it a valuable tool for targeted synthesis. wikipedia.orgnumberanalytics.com

While specific studies detailing the 1,3-dipolar cycloaddition reactivity of 2(1H)-Phenanthrenone, 3,4-dihydro- are not extensively documented, its structural features suggest potential participation as a dipolarophile. The molecule possesses two key sites for such reactions: the endocyclic C3-C4 double bond within the dihydro-phenanthrene system and the C2-carbonyl group.

Alkene as Dipolarophile: The carbon-carbon double bond in the cyclohexene (B86901) moiety can react with various 1,3-dipoles. For instance, reaction with an azide (B81097) (R-N₃) would lead to the formation of a phenanthrene-fused triazoline ring system. Similarly, cycloaddition with a nitrile oxide could yield a fused isoxazoline (B3343090) derivative.

Carbonyl as Dipolarophile: The ketone's carbon-oxygen double bond can also serve as a dipolarophile, although it is generally less reactive than a C=C bond. Its reaction with azomethine ylides, which can be generated in situ from the condensation of an α-amino acid with an aldehyde, would produce phenanthrene-spiro-oxazolidine derivatives.

These reactions provide a direct route to novel and complex phenanthrene-containing heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. The specific outcomes would depend on the nature of the 1,3-dipole and the reaction conditions employed.

Transformations Involving Rearrangement Mechanisms

Rearrangement reactions are fundamental transformations in organic chemistry that alter the carbon skeleton of a molecule. For cyclic ketones like 2(1H)-Phenanthrenone, 3,4-dihydro-, the Beckmann and Schmidt rearrangements are particularly significant as they provide pathways to nitrogen-containing heterocyclic scaffolds, specifically lactams (cyclic amides). libretexts.org These reactions involve the expansion of the ring system through the insertion of a nitrogen atom.

Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orglibretexts.org The reaction is initiated by the conversion of the ketone, 2(1H)-Phenanthrenone, 3,4-dihydro-, to its corresponding oxime by treatment with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to promote the rearrangement. wikipedia.org

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The departure of water is accompanied by the migration of one of the carbon atoms adjacent to the oxime carbon. organic-chemistry.orglibretexts.org This migration is stereospecific: the group that is anti-periplanar to the departing hydroxyl group is the one that migrates to the electron-deficient nitrogen atom. wikipedia.org

For the oxime of 2(1H)-Phenanthrenone, 3,4-dihydro-, two potential lactam products can be formed, depending on which carbon group migrates: the C1 methylene (B1212753) group or the C3 methine group. This leads to the formation of a seven-membered ring containing a nitrogen atom.

Table 1: Potential Products from Beckmann Rearrangement

| Starting Material | Reagents/Conditions | Migrating Group | Potential Product |

| 2(1H)-Phenanthrenone, 3,4-dihydro- oxime | H₂SO₄ or PPA, heat | C1 (Alkyl) | Dibenzo[c,e]azepin-7(6H)-one, 1,2,3,4-tetrahydro- |

| 2(1H)-Phenanthrenone, 3,4-dihydro- oxime | H₂SO₄ or PPA, heat | C3 (Aryl/Vinyl) | Dibenzo[c,f]azepin-6(5H)-one, 1,2,3,4-tetrahydro- |

Schmidt Reaction

The Schmidt reaction provides a direct conversion of a ketone to an amide using hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid. wikipedia.orglibretexts.org This one-pot procedure avoids the need to isolate the oxime intermediate required for the Beckmann rearrangement. organic-chemistry.org

The mechanism begins with the protonation of the ketone carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.org Subsequent dehydration leads to an iminodiazonium ion. This key intermediate then rearranges with the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process. wikipedia.org One of the adjacent carbon groups migrates to the nitrogen atom, and subsequent hydrolysis of the resulting nitrilium ion yields the final lactam product. organic-chemistry.org

Similar to the Beckmann rearrangement, the Schmidt reaction of 2(1H)-Phenanthrenone, 3,4-dihydro- would result in ring expansion to a seven-membered lactam. The regiochemical outcome is determined by the migratory aptitude of the neighboring carbon groups, where the bulkier or more electron-stabilizing group often migrates preferentially. youtube.com This typically leads to a mixture of the same isomeric lactams that are possible via the Beckmann rearrangement.

Table 2: Potential Products from Schmidt Reaction

| Starting Material | Reagents/Conditions | Migrating Group | Potential Product |

| 2(1H)-Phenanthrenone, 3,4-dihydro- | HN₃, H₂SO₄ | C1 (Alkyl) | Dibenzo[c,e]azepin-7(6H)-one, 1,2,3,4-tetrahydro- |

| 2(1H)-Phenanthrenone, 3,4-dihydro- | HN₃, H₂SO₄ | C3 (Aryl/Vinyl) | Dibenzo[c,f]azepin-6(5H)-one, 1,2,3,4-tetrahydro- |

Advanced Spectroscopic Analysis and Structural Elucidation of 2 1h Phenanthrenone, 3,4 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework. emerypharma.com

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of 3,4-dihydrophenanthren-1(2H)-one provides distinct signals corresponding to the aromatic and aliphatic protons within the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal are crucial for assigning its position in the structure.

The aromatic region of the spectrum is the most complex, typically showing a series of multiplets between 7.0 and 9.0 ppm. The protons on the phenanthrene (B1679779) backbone experience different levels of shielding based on their proximity to other protons and the electron-withdrawing carbonyl group. The aliphatic portion of the molecule shows more defined patterns. The protons on the saturated ring at positions C-2, C-3, and C-4 would be expected to appear as triplets due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Data for 3,4-dihydrophenanthren-1(2H)-one

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 9.0 | Multiplet (m) | N/A |

| H-2 | ~2.7 | Triplet (t) | ~6.5 |

| H-3 | ~2.1 | Multiplet (m) | ~6.5 |

Carbon-13 (¹³C) NMR Elucidation

The ¹³C NMR spectrum offers a broader spectral window (0-220 ppm), which typically allows for the resolution of a distinct signal for each unique carbon atom in the molecule. libretexts.org The spectrum is usually acquired with proton decoupling, resulting in singlet peaks for each carbon, which simplifies the analysis by removing C-H coupling. libretexts.org

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom, appearing around 200 ppm. The aromatic carbons of the phenanthrene ring system resonate in the 120-145 ppm range. The three aliphatic carbons (C-2, C-3, and C-4) are found in the upfield region of the spectrum, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for 3,4-dihydrophenanthren-1(2H)-one

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~200 |

| Aromatic-C | 120 - 145 |

| C-2 | ~39 |

| C-3 | ~23 |

Two-Dimensional NMR Techniques for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. cam.ac.uk

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity within the saturated ring, showing correlations between the protons on C-2 and C-3, and between C-3 and C-4. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign the carbon signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. mdpi.com Key HMBC correlations would include the link between the aliphatic protons at C-2 and the carbonyl carbon at C-1, and correlations from the C-4 protons to the aromatic carbons, thus confirming the connection between the saturated ring and the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present. vscht.cz

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 3,4-dihydrophenanthren-1(2H)-one is characterized by several key absorption bands that confirm its structural features. The most prominent peak is due to the carbonyl (C=O) group. Because the ketone is conjugated with the aromatic ring, its stretching vibration is expected to appear at a slightly lower wavenumber compared to a simple aliphatic ketone. pressbooks.pub Other significant absorptions include the C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, which appear at different frequencies. vscht.cz Aromatic C=C bond stretching vibrations also produce characteristic peaks in the fingerprint region. vscht.cz

Table 3: Characteristic IR Absorption Bands for 3,4-dihydrophenanthren-1(2H)-one

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Conjugated Ketone) | 1700 - 1680 | Strong |

Raman Spectroscopic Studies of Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. For 3,4-dihydrophenanthren-1(2H)-one, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C=O stretch is also observable, though it is often weaker in Raman than in IR. Skeletal vibrations and C-C stretching modes of the entire molecular framework also contribute to the complex Raman spectrum, offering a detailed fingerprint of the molecule's structure. nih.gov

Low-Temperature Argon Matrix Isolation Spectroscopy for Reactive Intermediates

Low-temperature matrix isolation is a powerful experimental technique used to study reactive molecules and conformational isomers by trapping them in an inert solid matrix, such as argon, at cryogenic temperatures. wikipedia.org This environment immobilizes the species, preventing rotation and translation, which simplifies complex spectra and allows for the detailed study of otherwise transient intermediates. wikipedia.org The technique is particularly beneficial for infrared (IR) spectroscopy, as it can resolve vibrational states that would otherwise overlap with rotational-vibrational states in the gas phase. wikipedia.org

While the matrix isolation technique is well-established for characterizing reactive intermediates and complex molecular structures nih.govnih.gov, specific experimental studies applying low-temperature argon matrix isolation spectroscopy to 2(1H)-Phenanthrenone, 3,4-dihydro- to characterize its reactive intermediates are not prominently available in the reviewed literature. Such an investigation could, in principle, provide significant insights into its photochemistry, allowing for the trapping and spectroscopic characterization of species such as ketyl radicals or ring-opened intermediates that might be formed under photolytic conditions.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of a molecule is determined by its chromophore—the part of the molecule that absorbs light. For 2(1H)-Phenanthrenone, 3,4-dihydro-, the chromophore is the phenanthrene ring system, modified by the presence of a carbonyl group and a saturated ring portion.

While specific high-resolution UV-Vis absorption spectra for 2(1H)-Phenanthrenone, 3,4-dihydro- are not detailed in the available search results, the characteristics can be inferred from related phenanthrene derivatives. Phenanthrene-based compounds typically exhibit complex UV-Vis spectra with multiple absorption bands. For instance, various phenanthrene derivatives show intense absorption bands in the 250–275 nm region, with several less intense bands extending up to 380 nm. researchgate.net The presence of the conjugated system in the phenanthrene core is responsible for these absorptions, which correspond to π → π* electronic transitions. The carbonyl group introduces the possibility of a weaker n → π* transition at a longer wavelength. The partial saturation of one ring in 3,4-dihydro-2(1H)-phenanthrenone would likely cause a shift in the absorption maxima compared to the fully aromatic phenanthrene.

Table 1: Expected UV-Vis Absorption Characteristics of 2(1H)-Phenanthrenone, 3,4-dihydro-

| Transition Type | Expected Wavelength Range (nm) | Chromophore Moiety |

| π → π | 250 - 380 | Phenanthrene ring system |

| n → π | > 300 | Carbonyl group (C=O) |

Note: This table is predictive and based on the general characteristics of phenanthrene and ketone chromophores.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The aromatic phenanthrene core is known to be fluorescent. aatbio.com For example, the parent compound phenanthrene has an excitation peak around 275 nm and an emission peak around 365 nm. aatbio.com

Specific experimental data on the fluorescence and phosphorescence of 2(1H)-Phenanthrenone, 3,4-dihydro- is not available in the provided search results. However, the presence of the phenanthrene moiety suggests that the compound may exhibit fluorescence. The emission properties would be influenced by the attached dihydro- and keto- groups. The carbonyl group, especially, can influence emission pathways, sometimes promoting intersystem crossing to the triplet state, which could lead to phosphorescence at the expense of fluorescence. Detailed studies would be required to determine the specific emission wavelengths, quantum yields, and lifetimes for this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and its fragmentation products. libretexts.org The molecular formula of 2(1H)-Phenanthrenone, 3,4-dihydro- is C₁₄H₁₂O, giving it a molecular weight of approximately 196.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z ≈ 196. As a ketone, particularly an aromatic one, this peak is expected to be relatively strong. libretexts.org The fragmentation pattern is dictated by the stability of the resulting fragments. For 2(1H)-Phenanthrenone, 3,4-dihydro-, key fragmentation pathways would involve the carbonyl group and the saturated part of the molecule.

Common fragmentation patterns for ketones include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available. miamioh.edu For this cyclic ketone, fragmentation would likely involve the loss of small, stable neutral molecules like carbon monoxide (CO) and ethylene (B1197577) (C₂H₄) from the non-aromatic ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 2(1H)-Phenanthrenone, 3,4-dihydro- (MW ≈ 196)

| m/z Value (Predicted) | Lost Fragment | Fragment Structure (Proposed) | Fragmentation Pathway |

| 196 | - | [C₁₄H₁₂O]⁺· | Molecular Ion (M⁺·) |

| 168 | CO | [C₁₃H₁₂]⁺· | Loss of carbon monoxide |

| 167 | CO + H | [C₁₃H₁₁]⁺ | Loss of CO and a hydrogen radical |

| 140 | CO + C₂H₄ | [C₁₁H₈]⁺· | Loss of CO and ethylene via retro-Diels-Alder type cleavage |

| 139 | CO + C₂H₅ | [C₁₁H₇]⁺ | Loss of CO and an ethyl radical |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may show variations.

Integration of Spectroscopic Data with Chemometric Methods

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. researchgate.net When applied to spectroscopy, it can help in analyzing complex datasets, identifying patterns, and building predictive models. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used. nih.gov

There are no specific studies found that apply chemometric methods to the spectroscopic data of 2(1H)-Phenanthrenone, 3,4-dihydro-. However, such an approach would be highly valuable. For instance, if this compound were synthesized through various routes or subjected to degradation studies, a large set of spectroscopic data (e.g., from FTIR, UV-Vis, or NMR) could be generated.

Chemometric analysis could then be employed to:

Quality Control: Differentiate batches of the synthesized compound based on subtle spectral differences, identifying impurities or variations in isomeric content.

Process Monitoring: Track the progress of a chemical reaction producing 2(1H)-Phenanthrenone, 3,4-dihydro- in real-time by analyzing spectroscopic data from the reaction mixture.

Structural Elucidation: Correlate spectral features with specific structural properties across a series of related phenanthrene derivatives, aiding in the interpretation of complex spectra. researchgate.net

The combination of multiple spectroscopic techniques with chemometrics provides a powerful toolkit for a comprehensive analysis that goes beyond the interpretation of a single spectrum. researchgate.net

Computational Studies and Theoretical Insights into 2 1h Phenanthrenone, 3,4 Dihydro

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed investigation of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. psu.edudss.go.th It is particularly effective for determining the ground-state properties, including the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

For 2(1H)-Phenanthrenone, 3,4-dihydro-, a DFT calculation would begin by defining an initial molecular structure. The theory's core equations (the Kohn-Sham equations) are then solved iteratively to find the electron density that minimizes the total energy of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. psu.edursc.org The choice of the functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)) is crucial, as it influences the accuracy of the results. psu.edu

Upon achieving the optimized geometry, a wealth of information about the molecule's electronic structure is obtained. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dss.go.thrsc.org

Table 1: Illustrative Optimized Geometrical Parameters for 2(1H)-Phenanthrenone, 3,4-dihydro- (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-C (Aliphatic) | 1.53 - 1.54 Å |

| Bond Angle | C-CO-C | 118.5° |

| Dihedral Angle | H-C-C-H (Saturated Ring) | ~55° (Twist) |

| Note: The data in this table is illustrative and not from a specific computational study on this molecule. It represents typical values obtained from DFT calculations for similar structures. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. The calculation provides theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted spectra with experimental data can confirm assignments and resolve ambiguities.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions.

Electronic Spectra: The absorption of UV-visible light by a molecule is due to the promotion of electrons to higher energy orbitals. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. psu.edudss.go.th This provides insight into the electronic transitions responsible for the observed color and photochemical properties of a compound.

Table 2: Illustrative Predicted Spectroscopic Data for 2(1H)-Phenanthrenone, 3,4-dihydro- (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift (δ) | ~200 ppm |

| ¹H NMR | Aromatic Proton Shifts (δ) | 7.5 - 8.5 ppm |

| IR | C=O Stretch Frequency (ν) | ~1700 cm⁻¹ (scaled) |

| UV-Vis | λmax (π→π*) | ~340 nm |

| Note: This data is for illustrative purposes to show the type of information generated by these predictions. |

Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Electronic Transitions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties.

HOMO-LUMO Gap: The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule can be easily polarized and is more reactive. rsc.org For 2(1H)-Phenanthrenone, 3,4-dihydro-, the HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring system, while the LUMO would likely have significant contributions from the carbonyl group's π* antibonding orbital.

Electronic Transitions: TD-DFT calculations can elucidate the nature of electronic transitions seen in UV-Vis spectra. For instance, the primary absorption band in 2(1H)-Phenanthrenone, 3,4-dihydro- would likely correspond to a HOMO→LUMO transition, characterized as a π→π* transition. dss.go.th

Table 3: Illustrative Frontier Orbital Energies for 2(1H)-Phenanthrenone, 3,4-dihydro- (Hypothetical Data)

| Orbital | Energy (eV) | Description |

| HOMO | -6.10 eV | Localized on the aromatic rings |

| LUMO | -2.55 eV | Localized on the C=O and fused ring system |

| HOMO-LUMO Gap | 3.55 eV | Indicator of chemical reactivity |

| Note: This data is illustrative. Actual values depend on the specific DFT functional and basis set used. |

Investigation of Singlet-Triplet Gaps and Spin Delocalization

Beyond the ground state, computational methods can explore the properties of excited states. The singlet-triplet energy gap (ΔE_ST) is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). This value is crucial for understanding the photophysical behavior of a molecule, including its potential for phosphorescence or use in applications like organic light-emitting diodes (OLEDs). A small singlet-triplet gap can facilitate intersystem crossing, a process where the molecule transitions from the singlet excited state to the triplet state. For aromatic ketones, this gap is an important parameter governing photochemical reactions. Calculations can also map the spin density in the triplet state to understand how the unpaired electrons are delocalized across the molecule.

Molecular Modeling and Conformational Analysis

For non-rigid molecules like 2(1H)-Phenanthrenone, 3,4-dihydro-, which contains a partially saturated ring, multiple conformations may exist. This ring can adopt different puckered shapes, such as a half-chair or twist-boat conformation. Molecular modeling techniques, ranging from less computationally intensive molecular mechanics to more accurate DFT methods, can be used to explore the potential energy surface of the molecule. This analysis helps identify the most stable conformer(s) and the energy barriers between them, which is essential for understanding how the molecule's shape influences its biological activity and physical properties.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For 2(1H)-Phenanthrenone, 3,4-dihydro-, theoretical studies can elucidate its formation mechanism, such as the intramolecular Friedel-Crafts acylation of a naphthalene-derived precursor. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the identification of the rate-determining step and provides insights that can be used to optimize reaction conditions, improve yields, or design alternative synthetic routes.

Prediction of Optical Properties and Excited State Deactivation Mechanisms

Computational chemistry provides powerful tools for predicting the optical properties and understanding the complex photophysical processes of molecules like 2(1H)-Phenanthrenone, 3,4-dihydro-. While direct computational studies on this specific molecule are not extensively available in the public domain, insights can be drawn from theoretical investigations of structurally related phenanthrene derivatives and other polycyclic aromatic hydrocarbons.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these predictions. researchgate.net These calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimation of the minimum energy required for an electronic transition, which is fundamental to the molecule's absorption and emission properties. nih.gov For instance, in a study of phenanthrenone (B8515091) derivatives, the introduction of different functional groups was shown to modify the HOMO-LUMO gap, thereby influencing the electronic properties. rsc.org Specifically, a carbonyl group was found to lower the HOMO-LUMO gap, which can enhance charge transport properties. rsc.org

Computational models can also predict the absorption spectra in different solvents, which is crucial for understanding how the environment affects the optical behavior. nih.gov For phenanthrene derivatives, modifications to the molecular structure, such as the introduction of donor-acceptor motifs, are computationally explored to enhance intramolecular charge transfer (ICT), a key process for applications in organic electronics. researchgate.net

The deactivation mechanisms of excited states are investigated by mapping the potential energy surfaces of the ground and excited states. These studies can identify pathways for the molecule to return to the ground state after photoexcitation, including radiative (fluorescence, phosphorescence) and non-radiative decay channels. For similar aromatic systems, computational studies have detailed processes like intersystem crossing (ISC) from a singlet excited state to a triplet state, and the possibility of thermally activated delayed fluorescence (TADF). researchgate.net Ultrafast excited-state dynamics simulations can further illustrate complex deactivation pathways, such as those involving charge transfer coupled with intersystem crossing. rsc.org

Table 1: Predicted Electronic Properties of a Phenanthrenone Derivative from Computational Studies

| Property | Value | Significance |

| λmax (Compound 1 - Phenanthrenone) | 264 nm | Wavelength of maximum UV-vis absorption, indicating electronic transition energy. rsc.org |

| λmax (Compound 3 - Methylene (B1212753) derivative) | 257 nm | A blueshift compared to Compound 1, showing disruption of conjugation. rsc.org |

| Single-Molecule Conductance (Compound 1) | 10⁻⁴.³⁷±⁰.⁰¹ G₀ | Higher conductance attributed to the carbonyl group lowering the HOMO-LUMO gap. rsc.org |

| Single-Molecule Conductance (Compound 3) | 10⁻⁴.⁶⁷±⁰.⁰¹ G₀ | Lower conductance compared to Compound 1. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Application)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a particular property. While specific QSAR models for 2(1H)-Phenanthrenone, 3,4-dihydro- are not readily found in published literature, the methodological approach as applied to polycyclic aromatic hydrocarbons (PAHs) and related ketones provides a clear framework for how such studies would be conducted. nih.govconicet.gov.ar

The fundamental steps in developing a QSAR model involve data preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous validation of the model. scienceopen.com For PAHs, QSAR models have been developed to predict various properties, including carcinogenicity, mutagenicity, and phototoxicity. conicet.gov.arsifisheriessciences.com

Molecular Descriptors

A crucial aspect of any QSAR study is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For PAHs and polycyclic aromatic ketones, a wide range of descriptors are typically calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as orbital energies (HOMO, LUMO), and are often calculated using quantum chemical methods. nih.gov

Structural descriptors: These provide information about the 3D shape and size of the molecule. nih.gov

Physicochemical descriptors: Properties like hydrophobicity (logP) and water solubility are often included.

Model Development and Validation

Once a set of descriptors is generated for a series of compounds with known activity, statistical techniques are employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (activity) to a set of independent variables (descriptors). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. conicet.gov.ar

Artificial Neural Networks (ANN): These are more complex, non-linear models that can sometimes provide more robust predictions than linear methods. nih.gov

The predictive power of a QSAR model is assessed through validation techniques. A common approach is leave-one-out cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. conicet.gov.ar The correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are key statistical parameters used to evaluate the goodness of fit and the predictive ability of the model, respectively. nih.govconicet.gov.ar

Table 2: Methodological Application of QSAR to Polycyclic Aromatic Compounds

| QSAR Component | Description | Example Application to PAHs |

| Objective | To predict a specific property or biological activity based on molecular structure. | Prediction of metabolic activation by cytochromes P450. nih.gov |

| Molecular Descriptors | Numerical representations of molecular structure. | Electronic, structural, and energetic descriptors. nih.gov |

| Statistical Models | Mathematical algorithms to correlate descriptors with activity. | Multilinear Regression (MLR), Artificial Neural Networks (ANN). nih.gov |

| Validation | Assessment of the model's predictive power. | External prediction set, yielding r² values between 0.66 and 0.73 for ANN models. nih.gov |

Enantioselective Synthesis and Stereochemical Control in Dihydrophenanthrenone Chemistry

Asymmetric Catalysis in Phenanthrenone (B8515091) and Dihydrophenanthrenone Synthesis

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral dihydrophenanthrenones, offering efficient routes to enantiomerically enriched products. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center.

A variety of catalytic systems have been explored for analogous ketone structures, which can be conceptually applied to dihydrophenanthrenone synthesis. For instance, metal-catalyzed asymmetric hydrogenation of the corresponding phenanthrenone precursors is a plausible strategy. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have shown high efficiency in the asymmetric hydrogenation of various prochiral ketones.

Another significant approach is the asymmetric conjugate addition to an unsaturated precursor. For example, the rhodium-catalyzed 1,4-addition of arylzinc reagents to chromone (B188151) derivatives has been demonstrated to produce chiral flavanones with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of 2-aryl substituted dihydrophenanthrenones. Similarly, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted dihydrofurans in good yield and high enantiomeric excess, a strategy that could inspire new routes to dihydrophenanthrenone analogs. nih.gov

The use of organocatalysis, employing small chiral organic molecules as catalysts, has also emerged as a valuable strategy. For example, proline and its derivatives have been used to catalyze intramolecular oxa-Michael additions to form flavanones with high enantiomeric excess. researchgate.net This type of catalysis avoids the use of metals and often proceeds under mild conditions.

| Catalytic System | Reaction Type | Potential Application for Dihydrophenanthrenone Synthesis | Reference |

| Rhodium/Chiral Phosphine | Asymmetric Hydrogenation | Reduction of a phenanthrenone precursor | N/A |

| Rhodium/Chiral Ligand | Asymmetric 1,4-Addition | Addition of aryl groups to a phenanthrenone precursor | nih.gov |

| Copper/Chiral Bipyridine | Asymmetric [4+1] Cycloaddition | Formation of a substituted dihydrophenanthrenone ring | nih.gov |

| Proline Derivatives | Organocatalytic Intramolecular oxa-Michael Addition | Cyclization to form the dihydrophenanthrenone core | researchgate.net |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a molecule with multiple stereocenters. For derivatives of 2(1H)-Phenanthrenone, 3,4-dihydro-, this is crucial when additional chiral centers are introduced.

One common strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the resolution of dihydropyrimidin-2(1H)-ones. researchgate.net

Substrate-controlled diastereoselection is another powerful approach, where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed center. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved through a cascade inter–intramolecular double Michael reaction, where the stereochemistry of the final product is controlled with high selectivity. nih.gov A similar cascade approach could be envisioned for the synthesis of complex dihydrophenanthrenone derivatives.

Furthermore, thermally induced transformations of 1,5-dienes bearing tert-butyl carbonates have been shown to produce 2,3,4-trisubstituted tetrahydrofurans with good diastereoselectivity. nsf.gov This type of cooperative reactivity, relying on sequential Cope rearrangement, Boc deprotection, and oxy-Michael addition, highlights the potential for developing novel diastereoselective routes to functionalized dihydrophenanthrenone systems. nsf.gov

| Strategy | Description | Example Application | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Resolution of dihydropyrimidin-2(1H)-ones. | researchgate.net |

| Substrate-Controlled Diastereoselection | Existing stereocenter(s) in the substrate control the formation of new stereocenters. | Synthesis of highly substituted cyclohexanones via a cascade Michael reaction. | nih.gov |

| Domino Reactions | A sequence of reactions occurs in one pot, with the stereochemical outcome of each step influencing the next. | Thermal conversion of 1,5-dienes to substituted tetrahydrofurans. | nsf.gov |

Enzymatic and Biocatalytic Approaches to Chiral Dihydrophenanthrenones

Biocatalysis has gained significant traction as a green and highly selective method for producing enantiomerically pure compounds. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo- and regioselectivity, making them ideal for the synthesis of chiral dihydrophenanthrenones. nih.govspringernature.com

One of the most common biocatalytic strategies is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are frequently used for the resolution of racemic alcohols and esters through selective acylation or hydrolysis.

Asymmetric synthesis using biocatalysts is another powerful approach. Ketoreductases (KREDs), for example, can reduce a prochiral ketone precursor to a specific enantiomer of the corresponding alcohol with high enantiomeric excess. researchgate.net The development of engineered ketoreductases has expanded the substrate scope and improved the efficiency of these transformations. researchgate.net

Transaminases are another important class of enzymes that can be used for the asymmetric synthesis of chiral amines, which could be precursors to nitrogen-containing dihydrophenanthrenone derivatives. researchgate.netresearchgate.net These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor. hims-biocat.eu

Whole-cell biocatalysis, which utilizes intact microorganisms, offers several advantages, including the in-situ regeneration of expensive cofactors. nih.gov Whole-cell systems containing monooxygenases or dioxygenases can be used for selective hydroxylation or epoxidation reactions, potentially introducing chirality into the dihydrophenanthrenone scaffold. nih.gov

| Enzymatic Approach | Description | Potential Application for Chiral Dihydrophenanthrenones | Reference |

| Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemate. | Separation of racemic dihydrophenanthrenone derivatives. | nih.gov |

| Asymmetric Reduction | A prochiral ketone is reduced to a single enantiomer of the alcohol. | Synthesis of a specific enantiomer of a hydroxydihydrophenanthrenone. | researchgate.net |

| Asymmetric Amination | A ketone is converted to a chiral amine. | Synthesis of amino-dihydrophenanthrenone derivatives. | researchgate.nethims-biocat.eu |

| Whole-Cell Biocatalysis | Use of intact microorganisms for transformations. | Selective oxidation or hydroxylation of the dihydrophenanthrenone core. | nih.gov |

Chiral Separation and Resolution Techniques

When a racemic mixture of dihydrophenanthrenone enantiomers is produced, chiral separation techniques are necessary to isolate the individual enantiomers.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. chiralpedia.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common and have been successfully used to resolve a variety of racemic compounds, including dihydropyrimidin-2(1H)-ones. chiralpedia.comresearchgate.netnih.gov The choice of mobile phase, whether normal-phase or polar organic, can significantly impact the separation efficiency. nih.gov Gas chromatography (GC) with a chiral stationary phase is suitable for volatile and thermally stable compounds. chiralpedia.com

Crystallization-Based Methods: Diastereomeric salt formation is a classical resolution technique. chiralpedia.com A racemic mixture of an acidic or basic dihydrophenanthrenone derivative is treated with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chiralpedia.com After separation, the pure enantiomer can be recovered by breaking the salt. chiralpedia.com Preferential crystallization and total spontaneous resolution are other crystallization-based methods that can be employed for chiral separation. nih.gov

| Separation Technique | Principle | Applicability to Dihydrophenanthrenones | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | chiralpedia.comresearchgate.netnih.gov |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Separation of volatile dihydrophenanthrenone derivatives. | chiralpedia.com |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Resolution of acidic or basic dihydrophenanthrenone derivatives. | chiralpedia.com |

| Preferential Crystallization | Crystallization of one enantiomer from a supersaturated solution of the racemate. | Direct separation of enantiomers from a racemic mixture. | nih.gov |

Natural Product Isolation, Biosynthesis, and Structural Diversity of Dihydrophenanthrenones

Isolation and Characterization from Plant Sources

Dihydrophenanthrenes, including derivatives of 2(1H)-Phenanthrenone, 3,4-dihydro-, have been isolated from a diverse range of plant species. The process of isolation typically involves extraction from plant material, followed by various chromatographic techniques to separate and purify the individual compounds.

Tamus communis (Black Bryony): The rhizomes of Tamus communis have been a source for the isolation of several phenanthrenes and a dihydrophenanthrene. nih.govnih.gov One such compound identified is 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene. nih.gov The isolation process from the rhizomes often involves extraction with petroleum ether, followed by chromatographic separation to yield the pure compounds. nih.gov Over fifteen different phenanthrenes have been isolated from Tamus communis rhizomes, showcasing a significant diversity in their substitution patterns. nih.gov

Combretum laxum : The plant Combretum laxum is another source of 9,10-dihydrophenanthrenes. researchgate.netgbif.orgkew.org While the specific dihydrophenanthrenone "2(1H)-Phenanthrenone, 3,4-dihydro-" is not explicitly mentioned as being isolated from this species in the provided context, the presence of the general structural class is noted.

Dendrobium spp. : Various species of the orchid genus Dendrobium are well-known for producing phenanthrene (B1679779) and dihydrophenanthrene compounds. researchgate.netnih.govnih.gov These plants have been a rich source for the discovery of novel derivatives. For instance, three phenanthrenes, including a new compound, 1,5,7-trimethoxyphenanthren-2-ol, were isolated from Dendrobium nobile. researchgate.net The general method for identifying these orchids involves observing their pseudobulbs, leaf arrangement, and flower morphology. youtube.com

Rush Grass (Juncus spp.) : Rushes, belonging to the genus Juncus, are grass-like plants that thrive in moist environments. wikipedia.orghoffmannursery.comportlandnursery.com While specific dihydrophenanthrenones have been reported from other monocots, detailed studies on the isolation of these specific compounds from Juncus species require further investigation. These plants are characterized by their round stems and are known to have various traditional uses. hoffmannursery.comportlandnursery.comresearchgate.net

Table 1: Isolated Dihydrophenanthrene and Related Compounds

| Plant Source | Compound Name | Reference |

| Tamus communis | 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | nih.gov |

| Dendrobium nobile | 1,5,7-trimethoxyphenanthren-2-ol | researchgate.net |

| Dendrobium spp. | Erianin, Gigantol | nih.gov |

Putative Biosynthetic Pathways for Phenanthrene and Dihydrophenanthrene Skeletons

The biosynthesis of phenanthrene and dihydrophenanthrene structures in plants is a complex process that is not yet fully elucidated. However, putative pathways have been proposed based on the identified precursors and intermediates.

The biosynthesis of many plant phenanthrenes is believed to start from aromatic amino acids, such as L-tyrosine and L-phenylalanine. nih.govyoutube.com These amino acids serve as the fundamental building blocks for the construction of the complex tricyclic ring system. The pathway likely involves a series of enzymatic reactions that modify and combine these precursors.

One proposed pathway involves the combination of intermediates derived from the shikimate and acetate-malonate pathways. For instance, in the biosynthesis of phenylphenalenones, which share structural similarities with phenanthrenes, intermediates like p-coumaroyl-CoA and cinnamoyl-CoA, both derived from phenylalanine, are condensed to form diarylheptanoids. researchgate.net These linear precursors then undergo cyclization to form the characteristic fused ring structures. researchgate.net The biosynthesis of tyrosine itself can occur through different pathways, including the arogenate pathway. nih.govnih.gov

A variety of enzymes are crucial for the intricate transformations that occur during the biosynthesis of phenanthrenes and dihydrophenanthrenes. Dioxygenases, a class of enzymes that incorporate molecular oxygen into their substrates, are thought to play a key role. nih.govnih.gov

In microbial degradation pathways of phenanthrene, dioxygenases are responsible for the initial oxidative cleavage of the aromatic rings. nih.gov For example, a dioxygenase from Sphingomonas sp. has been shown to oxidize phenanthrene. researchgate.net While this is a catabolic process, similar enzymatic activities are likely involved in the anabolic pathways in plants, catalyzing hydroxylations and other modifications of the phenanthrene skeleton. Other enzymes, such as cytochrome P450 monooxygenases, reductases, and dehydrogenases, are also implicated in the later steps of the biosynthetic pathway, leading to the diverse array of substituted phenanthrene and dihydrophenanthrene derivatives found in nature. researchgate.net

Structural Elucidation of Novel Naturally Occurring Dihydrophenanthrenone Derivatives

The determination of the precise chemical structure of newly isolated dihydrophenanthrenone derivatives is a critical step in natural product chemistry. This process relies on a combination of modern spectroscopic techniques and, in some cases, total synthesis.

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide detailed information about the connectivity of atoms and their spatial relationships. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. nih.gov Fragmentation patterns observed in the mass spectrum can also provide clues about the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of the chromophore, respectively.

In cases where spectroscopic data alone is insufficient to unambiguously determine the structure or stereochemistry of a complex natural product, total synthesis can be employed as a definitive proof of structure. researchgate.net By synthesizing a proposed structure and comparing its spectroscopic data with that of the natural compound, chemists can confirm or revise the initial structural assignment.

Table 2: Spectroscopic and Analytical Techniques for Structural Elucidation

| Technique | Information Provided | Reference |

| 1H NMR | Proton environment and connectivity | nih.gov |

| 13C NMR | Carbon skeleton | researchgate.net |

| HREIMS | High-Resolution Electron Ionization Mass Spectrometry for molecular formula | nih.gov |

| NOESY | Nuclear Overhauser Effect Spectroscopy for spatial proximity of protons | nih.gov |

| Total Synthesis | Confirmation of proposed structure and stereochemistry | researchgate.net |

2 1h Phenanthrenone, 3,4 Dihydro As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Organic Molecules

The phenanthrene (B1679779) core is a recurring motif in a variety of complex natural products. While direct total syntheses starting from 2(1H)-phenanthrenone, 3,4-dihydro- are specific to each synthetic campaign, its structural framework is central to strategies aimed at constructing phenanthrene-containing molecules. For instance, the synthesis of aristolochic acids, a class of nitrophenanthrene carboxylic acids produced by plants in the family Aristolochiaceae, relies on the construction of a substituted phenanthrene skeleton. nih.govacs.org Synthetic approaches to these complex targets often involve the strategic coupling of molecular fragments to build the core structure, which mirrors the utility of the pre-formed phenanthrene ketone. nih.gov A general strategy might involve a Suzuki-Miyaura coupling to assemble the phenanthrene ring system, which is subsequently oxidized to achieve the final target. nih.gov

The table below illustrates a conceptual transformation where a phenanthrene precursor is modified to create a more complex derivative, highlighting the types of reactions used in such syntheses.

| Starting Material/Intermediate | Reagent(s) | Product Type | Reference |

| Substituted Biphenyl (B1667301) Precursor | Pd Catalyst, Base (e.g., Cs₂CO₃) | Phenanthrene Intermediate | nih.gov |

| Benzyl Alcohol on Phenanthrene Core | Oxidizing Agent (e.g., MnO₂, CrO₃) | Phenanthrene Aldehyde | nih.gov |

| Phenanthrene Aldehyde | Oxidizing Agent (e.g., NaClO₂) | Phenanthrene Carboxylic Acid | nih.gov |

Precursor to Bioactive Compounds and Pharmaceutical Analogs

The partially saturated phenanthrene ring system is a privileged scaffold found in numerous biologically active compounds, most notably in the morphine family of alkaloids. tdl.orgnih.gov The core carbocyclic framework of morphine, codeine, and their derivatives is a hydrophenanthrene structure. scite.aiwikipedia.org Synthetic routes to these potent analgesics have utilized phenanthrenone (B8515091) intermediates as the foundation for constructing the complete pentacyclic morphinan (B1239233) skeleton. scite.airesearchgate.net

A concise, linear total synthesis of (-)-dihydrocodeinone, a direct precursor to codeine and morphine, was developed using a phenanthrenone derivative as the key starting material for the carbocyclic core. scite.aiudel.edu This highlights the strategic importance of the title compound's framework in medicinal chemistry and drug development.

Furthermore, the phenanthrene nucleus is central to the aporphine (B1220529) alkaloids, a large and structurally diverse group of natural products with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov The synthesis of the aporphine core can be achieved through various cyclization strategies that build upon precursor molecules to form the characteristic tetracyclic system. nih.govrsc.org The transformation of aporphine alkaloids like glaucine (B1671577) into their corresponding phenanthrene seco-alkaloids has also been explored, demonstrating the chemical relationship between these classes of compounds. researchgate.net

| Precursor Type | Target Bioactive Class | Key Transformation | Example Target |

| Phenanthrenone | Morphine Alkaloids | Cuprate Conjugate Addition, Cyclization | (-)-Dihydrocodeinone |

| Substituted Phenanthrene | Aporphine Alkaloids | Oxidative Phenol Coupling, Cycloisomerization | Glaucine, Isocorydine |

| Phenanthrene Precursor | Aristolochic Acids | Suzuki Coupling, Oxidation | Aristolochic Acid I |

Role in the Synthesis of Higher Homologous Polynuclear Aromatic Hydrocarbons (PAHs)

2(1H)-Phenanthrenone, 3,4-dihydro- and its derivatives are not only building blocks for natural products but also serve as starting points for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). Methodologies have been developed for the synthesis of 9,10-dihydrophenanthrene (B48381), alkylated phenanthrenes, and octahydrophenanthrenes using palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.com These strategies allow for the systematic construction of higher homologous PAHs by extending the phenanthrene core. espublisher.comespublisher.com Such synthetic routes are crucial for studying the chemical properties and potential applications of these larger aromatic systems in materials science and other fields. espublisher.com

Applications in the Construction of Steroid Analogues

The core structure of steroids is the tetracyclic cyclopentanoperhydrophenanthrene ring system. The phenanthrene moiety within this name underscores the structural relationship between these two classes of molecules. While direct, step-by-step syntheses of steroid analogues beginning specifically with 2(1H)-phenanthrenone, 3,4-dihydro- are highly specific, the phenanthrene framework is a fundamental component of the steroidal backbone. Synthetic strategies targeting novel steroidal compounds can involve the annulation of additional rings onto a pre-existing phenanthrene or dihydrophenanthrene structure. For example, steroidal 3β-hydroxy-Δ5-7-ones and Δ3,5-7-ones have been prepared as potential anti-cortisone agents, demonstrating the modification of the steroidal framework which contains the phenanthrene core. researchgate.net The development of steroidal antedrugs, such as prednisolone (B192156) derivatives, also involves complex syntheses built upon the foundational tetracyclic system. nih.gov

Biological Activity Mechanisms of Dihydrophenanthrenones in Vitro Studies Only

Cytotoxic Activity Against Specific Tumor Cell Lines (In Vitro)

Dihydrophenanthrenes, the structural precursors to dihydrophenanthrenones, have shown notable cytotoxic activity against a range of human cancer cell lines in vitro. nih.govcore.ac.uk For instance, two dihydrophenanthrene compounds isolated from Dioscorea membranacea rhizomes, 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene and 5-hydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene, exhibited varying degrees of cytotoxicity. The former was most effective against large cell lung carcinoma (COR-L23), breast cancer (MCF-7), and prostate cancer (PC3) cell lines, while the latter showed selective activity against PC3 cells. nih.gov A newly identified dihydrophenanthrene from the same source also demonstrated selective cytotoxicity against MCF-7 cells. nih.gov These findings underscore the potential of dihydrophenanthrene scaffolds as a basis for the development of new anti-cancer agents. nih.gov

Table 1: In Vitro Cytotoxicity of Dihydrophenanthrenes Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene | COR-L23 | 14.89 nih.gov |

| MCF-7 | 17.49 nih.gov | |

| PC3 | 19.04 nih.gov | |

| 5-hydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene | PC3 | 23.54 nih.gov |

| 5,6,2'-trihydroxy-3,4-methoxy-9,10-dihydrophenanthrene | MCF-7 | 31.41 nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Mechanisms of Cell Membrane Disruption

The integrity of the plasma membrane is crucial for cell survival, and its disruption is a key mechanism of cytotoxicity for some anticancer agents. nih.gov While direct studies on 2(1H)-Phenanthrenone, 3,4-dihydro- are limited, research on related compounds suggests that interaction with the cell membrane is a plausible mechanism of action. For example, some antimicrobial compounds have been shown to cause temporary pores on the cell surface, impairing membrane permeability and disrupting the cell's ionic balance. nih.gov This disruption can lead to the leakage of intracellular components and ultimately cell death. nih.gov Scanning electron microscopy has been used to visualize the physiological damage to the cell membrane caused by certain compounds. nih.gov

Impairment of Cellular Metabolic Processes

Cellular metabolism is a complex network of pathways essential for providing the energy and building blocks required for cell growth and proliferation. nih.gov Perturbations in these metabolic processes can be a target for anticancer therapies. nih.gov Dihydrophenanthrenones and related structures may exert their cytotoxic effects by interfering with key metabolic pathways. For instance, some natural compounds have been shown to modulate cellular metabolism, affecting pathways such as glutathione (B108866) metabolism, which is critical for managing oxidative stress. nih.gov The two primary ATP-generating pathways in cells are glycolysis and oxidative phosphorylation, and knowledge of how a compound affects this interplay is vital in understanding its metabolic impact. nih.gov

Induction of DNA Damage

DNA damage is a significant trigger for cell cycle arrest and apoptosis, and many chemotherapeutic agents function by inducing such damage. researchgate.netnih.gov Some chemical carcinogens, like benzo[c]phenanthrene (B127203) dihydrodiol epoxide (B[c]PhDE), a compound structurally related to dihydrophenanthrenones, are known to bind to DNA, forming adducts that can lead to mutations and carcinogenesis. nih.gov The cellular response to DNA damage often involves DNA repair mechanisms. nih.gov However, if the damage is too extensive, it can trigger apoptotic pathways. researchgate.netnih.gov Studies have shown that certain compounds can induce DNA damage, as indicated by markers like the phosphorylation of H2AX (γH2AX), which is associated with DNA double-strand breaks. researchgate.netscirp.org

Apoptosis Induction Pathways and Associated Mediators

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and is a primary target for cancer therapies. plos.orgfrontiersin.org The induction of apoptosis can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov

Several studies have demonstrated the ability of natural compounds to induce apoptosis in cancer cells. plos.orgfrontiersin.org This process can be initiated by various stimuli, including chemical treatments that cause cellular stress. nih.gov The mitochondria play a central role in the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. plos.org An increased Bax/Bcl-2 ratio is often indicative of mitochondrial-dependent apoptosis. plos.org Furthermore, the induction of apoptosis can be linked to the generation of reactive oxygen species and the activation or inhibition of signaling pathways like AKT, ERK, and JNK. plos.org

Antiproliferative Effects (In Vitro)

Beyond direct cytotoxicity, dihydrophenanthrenones and related compounds can also exhibit antiproliferative effects, meaning they can inhibit the growth and division of cancer cells. mdpi.comnih.gov This can be achieved through various mechanisms, including the induction of cell cycle arrest. nih.govnih.gov For example, some dihydropyrimidinone derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, preventing cells from proceeding through the cell cycle and dividing. nih.govnih.gov The antiproliferative activity of a compound is often dose-dependent and can vary between different cancer cell lines. nih.govscielo.org.mx

Modulation of Reactive Oxygen Species (ROS) Production (In Vitro)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. nih.gov At low levels, they act as signaling molecules, but at high levels, they can cause oxidative stress, leading to damage to cellular components like DNA, proteins, and lipids. nih.govnih.gov Cancer cells often exhibit higher levels of ROS compared to normal cells due to their increased metabolic rate. nih.gov

Some natural compounds can modulate ROS production in cancer cells. plos.org For instance, certain extracts have been shown to promote oxidative stress in cancer cells, leading to cell death. plos.org This effect can sometimes be reversed by the pre-treatment with antioxidants. plos.org Conversely, some compounds may protect non-malignant cells from the accumulation of ROS. researchgate.net The modulation of ROS homeostasis is being explored as a potential strategy in cancer therapy, with some approaches aiming to induce oxidative stress selectively in cancer cells. nih.gov

Anti-inflammatory Properties (In Vitro)

No in vitro studies on the anti-inflammatory properties of 2(1H)-Phenanthrenone, 3,4-dihydro- have been found in the public domain.

Antioxidant Mechanisms (In Vitro)

There is no available research on the in vitro antioxidant mechanisms of 2(1H)-Phenanthrenone, 3,4-dihydro-.

Antimicrobial Activities (In Vitro)

Specific in vitro studies on the antimicrobial activities of 2(1H)-Phenanthrenone, 3,4-dihydro- are not present in the available scientific literature.

Antibacterial Efficacy Against Bacterial Strains

No data exists on the in vitro antibacterial efficacy of 2(1H)-Phenanthrenone, 3,4-dihydro- against any bacterial strains.

Antimycotic Potency

The antimycotic potency of 2(1H)-Phenanthrenone, 3,4-dihydro- has not been evaluated in any published in vitro studies.

Antimalarial Activity (In Vitro)

There are no in vitro studies available that investigate the antimalarial activity of 2(1H)-Phenanthrenone, 3,4-dihydro-.

Anti-HIV Activity (In Vitro)

No in vitro research has been published regarding the anti-HIV activity of 2(1H)-Phenanthrenone, 3,4-dihydro-.

Enzymatic Inhibition and Activation (In Vitro)

Dihydrophenanthrenones have been investigated for their potential to modulate the activity of key enzymes in cellular processes. The following subsections summarize the in vitro findings regarding their inhibitory and activatory effects.

In vitro studies investigating the direct inhibitory effects of 3,4-dihydro-2(1H)-phenanthrenone or other dihydrophenanthrenes on the 5α-reductase enzyme have not been extensively reported in the current body of scientific literature. This enzyme is a crucial target in the management of androgen-dependent conditions due to its role in converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org While various natural and synthetic compounds have been identified as 5α-reductase inhibitors, specific data on dihydrophenanthrenone derivatives is not presently available. nih.govnih.govresearchgate.netwikipedia.orgacademicjournals.org Research has primarily focused on other classes of compounds, such as steroidal derivatives and other phytochemicals. nih.govresearchgate.netnih.govsci-hub.se